molecular formula C14H16N2O B7500369 N,N-diethylquinoline-8-carboxamide

N,N-diethylquinoline-8-carboxamide

Katalognummer B7500369
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: GDBKOQPHVBZMDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylquinoline-8-carboxamide (DECA) is a chemical compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DECA is a versatile compound that can be synthesized through different methods, and its mechanism of action has been extensively studied.

Wissenschaftliche Forschungsanwendungen

  • Auxiliary in Metal-Catalyzed Reactions :

    • N-quinolyl carboxamides, a class to which N,N-diethylquinoline-8-carboxamide belongs, are used as auxiliaries in metal-catalyzed directed C-H functionalization reactions. A method to convert N-quinolyl carboxamides to primary amides enhances the synthetic utility of these compounds in complex amino acid synthesis (Zhang et al., 2019).
  • Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition :

    • Quinoline-8-carboxamides have been investigated as inhibitors of PARP-1, an important target in drug design due to its therapeutic activities. These inhibitors can be used to treat various conditions, including cancer, and are notable for their requirement of an intramolecular hydrogen bond (Lord et al., 2009).
  • Cystic Fibrosis Treatment :

    • Certain quinoline-3-carboxamides have been identified as CFTR potentiators, specifically N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), which is FDA-approved for treating cystic fibrosis patients with the G551D mutation. These compounds were discovered through high-throughput screening and optimized for potency and pharmacokinetic properties (Hadida et al., 2014).
  • Antitumor Agents :

    • Phenylquinoline-8-carboxamides have been synthesized and evaluated as antitumor agents. Their effectiveness is dependent on the position of the phenyl ring, which influences their ability to intercalate DNA. Compounds that successfully intercalate DNA demonstrate in vivo antitumor activity, highlighting their potential in cancer treatment (Atwell et al., 1988).
  • Kappa-Opioid Receptor Ligands :

    • N-alkyl-octahydroisoquinolin-1-one-8-carboxamides, a related class, have been identified as selective κ-opioid receptor (KOR) ligands. These compounds are nonbasic and demonstrate exclusive affinity for the KOR, indicating potential for new probes targeting the KOR for various therapeutic applications (Frankowski et al., 2010).

Eigenschaften

IUPAC Name

N,N-diethylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-16(4-2)14(17)12-9-5-7-11-8-6-10-15-13(11)12/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBKOQPHVBZMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethylquinoline-8-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethylquinoline-8-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-diethylquinoline-8-carboxamide
Reactant of Route 3
Reactant of Route 3
N,N-diethylquinoline-8-carboxamide
Reactant of Route 4
Reactant of Route 4
N,N-diethylquinoline-8-carboxamide
Reactant of Route 5
Reactant of Route 5
N,N-diethylquinoline-8-carboxamide
Reactant of Route 6
Reactant of Route 6
N,N-diethylquinoline-8-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.